2-(3-Methylbenzoyl)-6-methoxypyridine
Overview
Description
2-(3-Methylbenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methoxy group at the 6-position and a 3-methylbenzoyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylbenzoyl)-6-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 6-methoxypyridine.
Acylation Reaction: The 3-methylbenzoic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 6-methoxypyridine in the presence of a base such as pyridine or triethylamine to form this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylbenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoyl ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form an alcohol.
Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: 2-(3-Carboxybenzoyl)-6-methoxypyridine
Reduction: 2-(3-Methylbenzyl)-6-methoxypyridine
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Methylbenzoyl)-6-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2-(3-Methylbenzoyl)-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The methoxy and benzoyl groups can enhance its binding affinity and specificity towards the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methylbenzoyl)-pyridine: Lacks the methoxy group, which may affect its reactivity and binding properties.
2-(3-Methoxybenzoyl)-6-methoxypyridine: Contains an additional methoxy group on the benzoyl ring, potentially altering its electronic properties.
2-Benzoyl-6-methoxypyridine: Lacks the methyl group, which may influence its steric and electronic characteristics.
Uniqueness
2-(3-Methylbenzoyl)-6-methoxypyridine is unique due to the presence of both the methoxy and methylbenzoyl groups, which confer distinct electronic and steric properties. These features can enhance its utility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(3-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-5-3-6-11(9-10)14(16)12-7-4-8-13(15-12)17-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQNRRUXIWLRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=NC(=CC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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